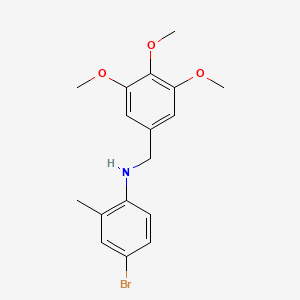![molecular formula C13H22NO5PS B5049482 diethyl ({methyl[(4-methylphenyl)sulfonyl]amino}methyl)phosphonate](/img/structure/B5049482.png)
diethyl ({methyl[(4-methylphenyl)sulfonyl]amino}methyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl ({methyl[(4-methylphenyl)sulfonyl]amino}methyl)phosphonate is a type of organophosphorus compound . It is also known as Diethyl (4-Methylbenzyl)phosphonate or Diethyl 4-Methylbenzylphosphonate . It is a small molecule and is classified as experimental .
Synthesis Analysis
The synthesis of such compounds often involves phosphonate synthesis by substitution or phosphonylation . A prevalent palladium catalyst, Pd (PPh 3) 4, can be used for a quantitative cross-coupling of various H-phosphonate diesters with aryl and vinyl halides . The reactions occur with retention of configuration at the phosphorus center and in the vinyl moiety .Molecular Structure Analysis
The molecular formula of this compound is C12H19O3P . It belongs to the class of organic compounds known as toluenes, which are compounds containing a benzene ring which bears a methane group .Chemical Reactions Analysis
This compound can be involved in various chemical reactions. For instance, it can be used in the synthesis of stilbenes via oxidation and Horner-Emmons reactions . It can also participate in the intramolecular cyclization of aryl ethers, amines, and amides .Physical And Chemical Properties Analysis
This compound is a liquid at 20°C . Its boiling point is 160 °C/11 mmHg, and it has a specific gravity of 1.08 . The refractive index of this compound is 1.50 .Orientations Futures
Propriétés
IUPAC Name |
N-(diethoxyphosphorylmethyl)-N,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22NO5PS/c1-5-18-20(15,19-6-2)11-14(4)21(16,17)13-9-7-12(3)8-10-13/h7-10H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUNWUHYUDADML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN(C)S(=O)(=O)C1=CC=C(C=C1)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22NO5PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5049407.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5049415.png)
![1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine](/img/structure/B5049422.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B5049428.png)
![N-[5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5049436.png)
![2-chloro-3-[(4-chlorophenyl)amino]naphthoquinone](/img/structure/B5049448.png)

![2-chloro-1-[3-(3-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5049463.png)
![N~1~-1-naphthyl-N~2~-[(2-nitrophenyl)sulfonyl]valinamide](/img/structure/B5049474.png)


![3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5049512.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B5049519.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene)](/img/structure/B5049524.png)